(Z)-2-(4-bromophenyl)-N'-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide
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Overview
Description
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide is a compound that features a bromophenyl group and a pyrrole ring
Preparation Methods
The synthesis of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and pyrrole.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, depending on the desired pathway.
Industrial Production: Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions vary depending on the desired transformation.
Major Products: The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in the body.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
(Z)-2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide can be compared with other similar compounds:
Similar Compounds: Examples include 2-(4-bromophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide and 2-(4-chlorophenyl)-N’-hydroxy-2-(1H-pyrrol-1-yl)acetimidamide.
Properties
Molecular Formula |
C12H12BrN3O |
---|---|
Molecular Weight |
294.15 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N'-hydroxy-2-pyrrol-1-ylethanimidamide |
InChI |
InChI=1S/C12H12BrN3O/c13-10-5-3-9(4-6-10)11(12(14)15-17)16-7-1-2-8-16/h1-8,11,17H,(H2,14,15) |
InChI Key |
BIQKIWPUAMXALE-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Br)/C(=N/O)/N |
Canonical SMILES |
C1=CN(C=C1)C(C2=CC=C(C=C2)Br)C(=NO)N |
Origin of Product |
United States |
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